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Compound of Interest

Compound Name: 2-Chloro-4-fluorobenzylamine

Cat. No.: B097124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Chloro-4-fluorobenzylamine, a key intermediate in various chemical syntheses. Due to

the limited availability of public experimental spectra for this specific compound, this guide

presents predicted data based on established spectroscopic principles and data from

analogous structures. The information herein is intended to assist in the structural elucidation,

purity assessment, and quality control of 2-Chloro-4-fluorobenzylamine.

Chemical Structure and Properties
IUPAC Name: (2-Chloro-4-fluorophenyl)methanamine[1]

CAS Number: 15205-11-5[2][3][4]

Molecular Formula: C₇H₇ClFN[2][3][4]

Molecular Weight: 159.59 g/mol [2][3][4]

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Chloro-4-fluorobenzylamine. These predictions

are derived from spectral data of structurally similar compounds and established correlation

tables.
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¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CH₂- (benzyl) ~ 3.8 - 4.0
Singlet (or broad

singlet)
-

-NH₂ ~ 1.5 - 2.5 (variable) Broad Singlet -

Ar-H (H-3) ~ 7.2 - 7.4 Doublet of Doublets
J(H-H) ≈ 8.5, J(H-F) ≈

8.5

Ar-H (H-5) ~ 7.0 - 7.2 Doublet of Doublets
J(H-H) ≈ 8.5, J(H-F) ≈

5.5

Ar-H (H-6) ~ 7.3 - 7.5 Triplet of Doublets
J(H-H) ≈ 8.5, J(H-H) ≈

2.5

Note: The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration.

The aromatic region will exhibit complex splitting patterns due to both proton-proton and

proton-fluorine coupling.

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon Predicted Chemical Shift (δ, ppm)

-CH₂- (benzyl) ~ 40 - 45

Ar-C (C-1) ~ 138 - 142 (d, J(C-F) ≈ 7-9 Hz)

Ar-C (C-2) ~ 130 - 134 (d, J(C-F) ≈ 3-5 Hz)

Ar-C (C-3) ~ 115 - 118 (d, J(C-F) ≈ 21-23 Hz)

Ar-C (C-4) ~ 160 - 164 (d, J(C-F) ≈ 245-250 Hz)

Ar-C (C-5) ~ 113 - 116 (d, J(C-F) ≈ 21-23 Hz)

Ar-C (C-6) ~ 128 - 132 (d, J(C-F) ≈ 3-5 Hz)

Note: The aromatic carbon signals will appear as doublets due to coupling with the fluorine

atom. The magnitude of the C-F coupling constant is indicative of the number of bonds

separating the carbon and fluorine atoms.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch (amine) 3300 - 3500
Medium (two bands for primary

amine)

C-H Stretch (aromatic) 3000 - 3100 Medium to Weak

C-H Stretch (aliphatic, -CH₂-) 2850 - 2960 Medium

C=C Stretch (aromatic) 1450 - 1600 Medium to Strong

N-H Bend (amine) 1550 - 1650 Medium

C-N Stretch 1020 - 1250 Medium

C-F Stretch 1100 - 1250 Strong

C-Cl Stretch 600 - 800 Strong
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

159/161 [M]⁺ (Molecular ion)

142/144 [M - NH₃]⁺

124 [M - Cl]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments,

with an approximate ratio of 3:1 for the ³⁵Cl and ³⁷Cl isotopes. The molecular ion peak for a

compound containing one nitrogen atom is expected to have an odd nominal mass.

Fragmentation of benzylamines often involves cleavage of the C-C bond adjacent to the

nitrogen (α-cleavage).[5]

Experimental Protocols
The following are general protocols for acquiring spectroscopic data for compounds such as 2-
Chloro-4-fluorobenzylamine.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard,

such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

¹H NMR Acquisition:

Use a standard single-pulse experiment.

Set the spectral width to approximately 16 ppm.

Acquisition time of 2-4 seconds with a relaxation delay of 1-5 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b097124?utm_src=pdf-body
https://www.benchchem.com/product/b097124?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Use a standard proton-decoupled pulse program.

Set the spectral width to approximately 220 ppm.

Acquisition time of 1-2 seconds with a relaxation delay of 2-5 seconds.

A larger number of scans (e.g., 1024 or more) is typically required to achieve a good

signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing: Apply an appropriate window function (e.g., exponential multiplication) to

the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct

the resulting spectrum.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the liquid

sample directly onto the ATR crystal.

Sample Preparation (Thin Film): If the sample is a liquid, place a drop between two salt

plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition:

Record a background spectrum of the empty IR beam path or the clean ATR crystal.

Place the sample in the IR beam.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).
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Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent (e.g., methanol or acetonitrile).

Instrumentation: Introduce the sample into the mass spectrometer via a suitable inlet system

(e.g., direct infusion or gas chromatography).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

providing detailed fragmentation patterns.

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range

(e.g., 50-500 amu).

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound using the spectroscopic techniques discussed.
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Caption: Workflow for Spectroscopic Data Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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